Wnk-IN-11 is a potent and selective inhibitor of With-No-Lysine Kinase 1 (WNK1), a serine/threonine kinase implicated in various physiological processes, including cell volume regulation, ion transport, and blood pressure control [, , , ]. Unlike other WNK kinases, WNK1 possesses a unique catalytic lysine residue, crucial for its chloride-sensing properties and subsequent downstream signaling []. Wnk-IN-11 is primarily employed as a research tool to investigate the specific roles and mechanisms of WNK1 in cellular and organismal physiology.
WNK-IN-11 falls under the category of pharmacological inhibitors, specifically targeting the WNK kinase family. It is classified as a small molecule compound designed to disrupt the kinase's activity, thereby influencing downstream signaling pathways associated with cellular ion transport and volume regulation.
The synthesis of WNK-IN-11 involves several organic chemistry techniques, typically beginning with commercially available starting materials. The synthesis pathway often includes:
The molecular structure of WNK-IN-11 features a core scaffold that interacts with the ATP-binding site of WNK kinases. While exact structural data may vary, it generally includes:
Crystallographic studies or NMR data may be utilized to elucidate the three-dimensional conformation of WNK-IN-11 when bound to its target. Such studies help confirm its binding affinity and specificity.
WNK-IN-11 primarily acts through competitive inhibition of WNK kinases by mimicking ATP, thus preventing substrate phosphorylation. The following reactions are relevant:
The kinetics of inhibition can be analyzed using enzyme assays where varying concentrations of WNK-IN-11 are tested against a constant concentration of kinase substrate. This data can provide insights into the inhibitor's potency (IC50 values) and mechanism (competitive vs non-competitive).
WNK-IN-11 inhibits WNK kinases by binding to their active site, leading to a decrease in kinase activity. This inhibition affects several cellular processes:
Studies have shown that treatment with WNK-IN-11 results in reduced NK cell motility and cytolytic activity against target cells, indicating its potential impact on immune responses .
WNK-IN-11 is typically characterized by:
Key chemical properties include:
Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination.
WNK-IN-11 has significant implications in various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2